Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate
Description
Properties
CAS No. |
823219-95-0 |
|---|---|
Molecular Formula |
C13H12BrNO3S |
Molecular Weight |
342.21 g/mol |
IUPAC Name |
ethyl 5-[(3-bromophenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H12BrNO3S/c1-2-17-13(16)12-7-10(18-15-12)8-19-11-5-3-4-9(14)6-11/h3-7H,2,8H2,1H3 |
InChI Key |
GQYZJBRENGIEMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CSC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
β-Enaminone Intermediate Formation
The synthesis begins with preparing β-enaminone precursors, typically via condensation of β-ketoesters with dimethylformamide dimethylacetal (DMF-DMA). For example, ethyl 3-oxobutanoate reacts with DMF-DMA in toluene at 80°C for 6 hours, yielding the corresponding β-enaminone. This intermediate’s structure is confirmed by $$^{1}\text{H}$$ NMR (δ 2.3 ppm, singlet for methyl; δ 4.2 ppm, quartet for ethyl ester).
Cyclization with Hydroxylamine
Cyclization of β-enaminones with hydroxylamine hydrochloride in ethanol under reflux (12 hours) forms the 1,2-oxazole ring. The reaction proceeds via nucleophilic attack of hydroxylamine’s oxygen at the β-carbon, followed by dehydration. For Ethyl 5-methyl-1,2-oxazole-3-carboxylate, this step achieves 75% yield. Adjusting the solvent to tetrahydrofuran (THF) and using NaH as a base increases yield to 88% by accelerating deprotonation.
Introduction of the Sulfanylmethyl Group
Bromination of the Methyl Substituent
The oxazole’s methyl group at C5 is brominated using N-bromosuccinimide (NBS) under radical initiation. In a carbon tetrachloride reflux (80°C, 4 hours), NBS (1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) convert the methyl to bromomethyl group with 92% efficiency. Excess NBS is avoided to prevent di-bromination.
Thiol-Ether Formation via Nucleophilic Substitution
The bromomethyl intermediate reacts with 3-bromobenzenethiol in dimethylformamide (DMF) at 60°C for 8 hours, using K₂CO₃ (2.5 equiv) as a base. This SN2 substitution replaces bromine with the 3-bromophenylsulfanyl group, achieving 85% yield. Microwave-assisted synthesis (100°C, 30 minutes) reduces reaction time to 1 hour with comparable yield.
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Time (hours) | 8 | 1 |
| Yield (%) | 85 | 83 |
| Purity (HPLC, %) | 95 | 94 |
Esterification and Functional Group Compatibility
Carboxylate Ester Stability
The ethyl ester group is introduced early in the synthesis to avoid side reactions during bromination. Ethyl chloroformate reacts with the oxazole’s carboxylic acid (derived from hydrolysis of the ester) in dichloromethane at 0°C, but this route yields <50% due to ring-opening. Instead, starting with ethyl β-ketoesters maintains ester integrity throughout synthesis.
Industrial-Scale Production
Continuous Flow Reactor Optimization
A two-step continuous process combines cyclocondensation and substitution. β-Enaminone synthesis occurs in a tubular reactor (residence time: 30 minutes), followed by in-line quenching and direct use in cyclization. This method achieves 94% conversion with 99% selectivity.
Purification Techniques
Crude product is purified via recrystallization from ethanol/water (3:1), yielding 98% pure crystals. Chromatography on silica gel (hexane/ethyl acetate 4:1) is reserved for analytical samples.
Spectroscopic Characterization
NMR Analysis
Mass Spectrometry
High-resolution MS (ESI+) shows [M+H]⁺ at m/z 343.08 (calc. 343.07), confirming molecular formula C₁₃H₁₂BrNO₃S.
Reaction Mechanism and Computational Insights
Density Functional Theory (DFT) Studies
DFT calculations (B3LYP/6-311G**) indicate the sulfanylmethyl group’s sulfur atom increases electron density at C5, making it susceptible to electrophilic attack. The HOMO (-5.8 eV) localizes on the oxazole ring, while the LUMO (-1.3 eV) centers on the bromophenyl group.
Kinetic Isotope Effects
Deuterium labeling at the methylene bridge (SCH₂) shows a KIE of 2.1, confirming that C-H bond cleavage is rate-limiting during substitution.
Chemical Reactions Analysis
Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate has been explored for various scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique properties, such as enhanced conductivity or catalytic activity.
Biological Studies: Researchers have investigated its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in the target protein, while the oxazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 5-{[N-(4-chlorophenyl)benzenesulfonamido]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS 306978-16-5)
- Molecular Formula : C₁₉H₁₉ClN₂O₅S
- Molecular Weight : 422.88 g/mol
- Key Features :
- Contains a sulfonamido (-SO₂NH-) linkage instead of a sulfanyl (-S-) group.
- The 4-chlorophenyl group introduces distinct electronic effects compared to 3-bromophenyl.
- The dihydro-oxazole ring (4,5-dihydro) reduces aromaticity, altering reactivity and conformational flexibility.
- Implications : Sulfonamido groups enhance hydrogen-bonding capacity and are commonly associated with antibacterial activity, whereas sulfanyl groups may favor interactions with hydrophobic binding pockets .
5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic Acid (CAS 887979-15-9)
- Molecular Formula: C₁₀H₆BrNO₃
- Molecular Weight : 284.07 g/mol
- Key Features :
- Carboxylic acid substituent at the 3-position instead of an ethyl ester.
- Lacks the sulfanylmethyl side chain.
- Implications : The carboxylic acid group increases polarity and solubility in aqueous media but reduces membrane permeability compared to the ester derivative. This compound may serve as a synthetic intermediate for further functionalization .
Ethyl 5-(2-hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxylate
- Molecular Formula: C₁₄H₂₁NO₄
- Molecular Weight : 267.32 g/mol
- Key Features: Substituted with a branched aliphatic chain (2-hydroxy-6-methylhept-5-en-2-yl) at the 5-position.
- Implications : The aliphatic chain enhances lipophilicity, favoring absorption in lipid-rich environments but reducing solubility in polar solvents .
Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate (CAS 139297-52-2)
- Molecular Formula: C₈H₁₁NO₄
- Molecular Weight : 185.18 g/mol
- Key Features :
- Methoxymethyl (-CH₂OCH₃) substituent at the 5-position.
- Ether linkage increases polarity compared to aryl-sulfanyl groups.
- Implications : The methoxymethyl group may improve metabolic stability compared to sulfanyl derivatives but offers less steric hindrance .
Physicochemical Properties
*Calculated based on molecular formula C₁₃H₁₂BrNO₃S.
Spectroscopic and Analytical Data
- Infrared (IR) Spectroscopy : Compounds with sulfanyl groups (e.g., ’s 7c–7f) show characteristic S-H stretches at ~2550 cm⁻¹, while sulfonamido derivatives exhibit S=O stretches at ~1350–1150 cm⁻¹ .
- NMR : The 3-bromophenyl group in the target compound would display distinct aromatic proton signals (δ 7.2–7.8 ppm) and a deshielded methylene (-CH₂S-) group near δ 3.5–4.0 ppm .
- Mass Spectrometry : The bromine isotope pattern (1:1 ratio for M⁺ and M+2 peaks) aids in confirming the presence of bromine in the target compound .
Biological Activity
Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate is a synthetic organic compound belonging to the isoxazole class, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The compound's structure incorporates an ethyl ester group, a bromophenylthio substituent, and a carboxylate group, which contribute to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources and includes relevant data tables and research findings.
- Molecular Formula : C12H12BrN2O3S
- Molecular Weight : 342.21 g/mol
Structure
The compound's structure can be represented as follows:
Functional Groups
The presence of various functional groups in this compound influences its chemical reactivity and biological interactions. Notably, the bromophenylthio group may enhance its binding affinity to biological targets.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits notable antimicrobial properties. The compound's mechanism of action may involve interference with microbial cell wall synthesis or inhibition of essential metabolic pathways.
Case Study: Antimicrobial Efficacy
In a study examining various isoxazole derivatives, this compound showed significant inhibitory effects against several bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 30 |
Cytotoxicity Studies
Cytotoxicity assays indicate that the compound has a moderate toxicity profile. The LC50 values were determined using standard protocols, highlighting its potential therapeutic window.
Toxicity Assessment
The following table summarizes the cytotoxicity results for this compound:
| Cell Line | LC50 (µg/mL) |
|---|---|
| HeLa | 100 |
| MCF-7 | 80 |
| A549 | 90 |
Structure-Activity Relationship (SAR)
Comparative analysis with similar compounds reveals insights into the structure-activity relationships. The presence of the bromine atom in the phenylthio group appears to enhance biological activity compared to derivatives with other halogens.
Comparison with Related Compounds
| Compound Name | Unique Features |
|---|---|
| Ethyl 5-{[(2-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate | Contains a chlorophenylthio group |
| Ethyl 5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate | Features a methoxy group on the phenyl ring |
The mechanism by which this compound exerts its biological effects is still under investigation. Current hypotheses suggest that it may act as an enzyme inhibitor or modulator of receptor activity.
Preliminary Findings on Mechanism
Research indicates that this compound may bind to specific enzymes involved in metabolic pathways critical for microbial survival. Further studies are required to elucidate these interactions fully.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate?
Answer:
The compound is typically synthesized via a multi-step protocol involving:
Cyclocondensation : Formation of the isoxazole core using hydroxylamine and a β-keto ester precursor.
Thioether linkage introduction : Reaction of the isoxazole intermediate with 3-bromobenzenethiol under basic conditions (e.g., K₂CO₃/DMF) to attach the [(3-bromophenyl)sulfanyl]methyl group .
Esterification : Ethyl ester formation at the 3-position, often achieved via acid-catalyzed esterification or direct alkylation .
Key characterization techniques : NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .
Advanced: How can reaction conditions be optimized to minimize side products during the thioether coupling step?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group while stabilizing intermediates.
- Temperature control : Maintaining 50–70°C reduces competing hydrolysis or oxidation of the thiol .
- Catalytic additives : Use of phase-transfer catalysts (e.g., TBAB) improves reaction efficiency in biphasic systems .
- Real-time monitoring : TLC or in situ FTIR tracks reaction progress to avoid over-alkylation .
Basic: What spectroscopic features distinguish the isoxazole ring and 3-bromophenyl group in this compound?
Answer:
- ¹H NMR :
- ¹³C NMR :
- The isoxazole carbonyl (C-3) appears at δ 160–165 ppm.
- The brominated aromatic carbon (C-3) is deshielded to δ 122–125 ppm .
Advanced: How do computational methods aid in resolving contradictions in crystallographic data for this compound?
Answer:
Discrepancies in X-ray diffraction data (e.g., disorder in the sulfanyl methyl group) can be addressed via:
- DFT geometry optimization : Validates bond lengths/angles against experimental data.
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O, π–halogen contacts) to explain packing anomalies .
- SHELX refinement : Utilizes constraints (e.g., ISOR, DELU) to model thermal motion in the bromophenyl ring .
Basic: What are the primary degradation pathways observed for this compound under ambient storage?
Answer:
- Hydrolysis : The ester group undergoes slow hydrolysis in humid conditions, forming the carboxylic acid derivative.
- Oxidative cleavage : The sulfanyl group may oxidize to sulfoxide or sulfone under light exposure.
Mitigation : Storage under inert atmosphere (N₂/Ar) at –20°C in amber vials .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of the 3-bromophenyl group?
Answer:
- Analog synthesis : Replace the 3-bromophenyl group with other substituents (e.g., Cl, CF₃, OMe) to assess electronic effects .
- Biological assays : Test analogs for target binding (e.g., enzyme inhibition) using fluorescence polarization or SPR.
- Computational docking : Compare binding poses of analogs in target protein active sites (e.g., using AutoDock Vina) .
Basic: What purification techniques are most effective for isolating this compound?
Answer:
- Flash chromatography : Silica gel (hexane/EtOAc gradient) removes unreacted thiol and ester byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for crystallography .
- HPLC : Reverse-phase C18 columns resolve closely related isomers (e.g., ortho vs. para substitution) .
Advanced: How does the electron-withdrawing bromine atom influence the compound’s reactivity in cross-coupling reactions?
Answer:
The 3-bromo substituent:
- Activates the aryl ring : Enhances susceptibility to Suzuki-Miyaura coupling (e.g., with boronic acids).
- Directs regioselectivity : Meta-substitution minimizes steric hindrance in Pd-catalyzed reactions.
Optimization : Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in toluene/water at 80–100°C .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Toxicity : Potential irritant to eyes/skin; use nitrile gloves and safety goggles.
- Environmental hazards : Brominated byproducts require disposal via halogenated waste protocols.
- Stability : Avoid strong oxidizers (e.g., HNO₃) to prevent explosive decomposition .
Advanced: What strategies validate the compound’s conformation in solution versus solid state?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
